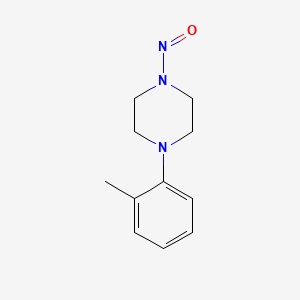
(2S)-4-bromobutan-2-aminehydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-4-bromobutan-2-aminehydrobromide is an organic compound that belongs to the class of alkylamines It is characterized by the presence of a bromine atom attached to the butane chain and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-bromobutan-2-aminehydrobromide typically involves the bromination of butan-2-amine. One common method is the reaction of butan-2-amine with hydrobromic acid and bromine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-4-bromobutan-2-aminehydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction Reactions: The compound can be reduced to form primary amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) or other nucleophiles, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
Substitution: Products include hydroxylated or aminated derivatives.
Oxidation: Products include nitroso or nitro compounds.
Reduction: Products include primary amines or other reduced forms.
Wissenschaftliche Forschungsanwendungen
(2S)-4-bromobutan-2-aminehydrobromide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of (2S)-4-bromobutan-2-aminehydrobromide involves its interaction with specific molecular targets. The bromine atom and amine group allow it to participate in various biochemical pathways, potentially affecting enzyme activity and receptor binding. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-4-chlorobutan-2-aminehydrochloride: Similar structure but with a chlorine atom instead of bromine.
(2S)-4-fluorobutan-2-aminehydrofluoride: Similar structure but with a fluorine atom instead of bromine.
(2S)-4-iodobutan-2-aminehydroiodide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
(2S)-4-bromobutan-2-aminehydrobromide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions and its interactions with biological targets.
Eigenschaften
CAS-Nummer |
2803755-52-2 |
|---|---|
Molekularformel |
C4H11Br2N |
Molekulargewicht |
232.94 g/mol |
IUPAC-Name |
(2S)-4-bromobutan-2-amine;hydrobromide |
InChI |
InChI=1S/C4H10BrN.BrH/c1-4(6)2-3-5;/h4H,2-3,6H2,1H3;1H/t4-;/m0./s1 |
InChI-Schlüssel |
DUNYJJMVWIDOPH-WCCKRBBISA-N |
Isomerische SMILES |
C[C@@H](CCBr)N.Br |
Kanonische SMILES |
CC(CCBr)N.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phosphonic acid, [(R)-aminophenylmethyl]-, diethyl ester](/img/structure/B13565379.png)


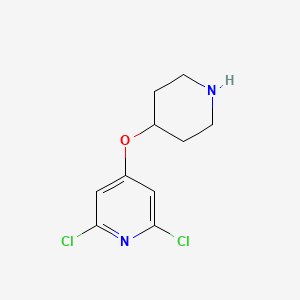
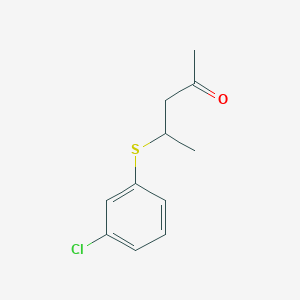
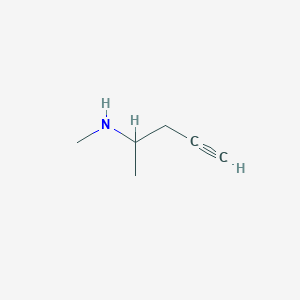
![{4,4-Difluorospiro[2.2]pentan-1-yl}methanethiol](/img/structure/B13565409.png)

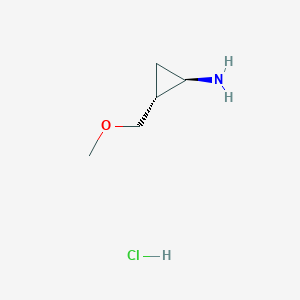


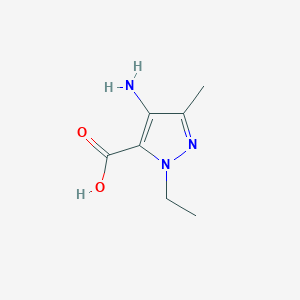
![3-(5-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13565457.png)
